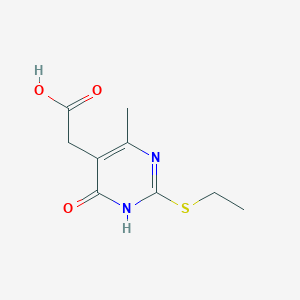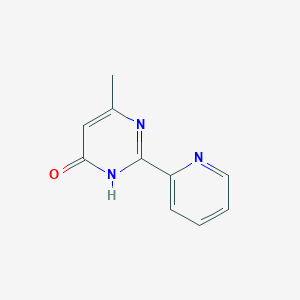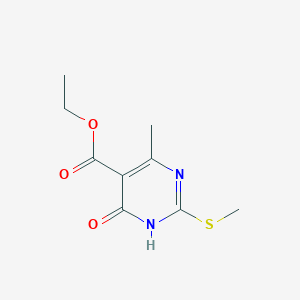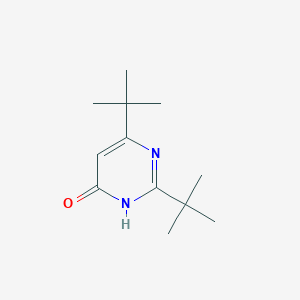
4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
Vue d'ensemble
Description
4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, also known as 4-HPP, is an organic compound belonging to the pyrimidine family. It is a white solid that has been used in a variety of scientific applications, including medicinal chemistry, organic synthesis, and drug discovery. 4-HPP is a versatile compound that can be used to synthesize a variety of compounds, including drugs, and has been studied for its potential therapeutic applications. This article will discuss the synthesis method of 4-HPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Anticancer Applications
4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile and its derivatives have been explored for their potential anticancer properties. A study conducted by Tiwari et al. (2016) focused on the synthesis of novel pyrimidine derivatives, including compounds with a 3-hydroxy-4-methoxyphenyl substituent. These compounds exhibited significant in-vitro anticancer activities against various human tumor cell lines, such as MCF-7, K562, HeLa, and PC-3 cancer cells. The study also included docking studies and ADME property analysis, indicating good drug-like properties (Tiwari et al., 2016).
Anticonvulsant Applications
Research by Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives, which were evaluated for their anticonvulsant effects. The study found certain compounds, including derivatives of 4-hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, to be highly active in preventing seizure spread at low doses. This indicates a potential application in the treatment of convulsions or epilepsy-related disorders (Shaquiquzzaman et al., 2012).
Antifungal Activity
A study by Hanafy (2011) explored the synthesis of new pyrido[2,3-d]pyrimidines from derivatives of 4-hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile. This research highlighted significant antifungal activities in some of the synthesized compounds, suggesting potential use in the development of new antifungal agents (Hanafy, 2011).
Liquid Crystal Properties
Mikhaleva (2003) conducted a study on the liquid crystal properties of certain pyrimidine derivatives, including those related to 4-hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile. The research found that compounds with certain substituents exhibited nematic or smectic liquid crystal properties, which could have implications for materials science and display technology applications (Mikhaleva, 2003).
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-14-9-5-8-13(10-14)16-15(11-19)18(22)21-17(20-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMAWAAVPQIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
